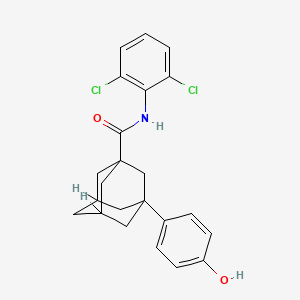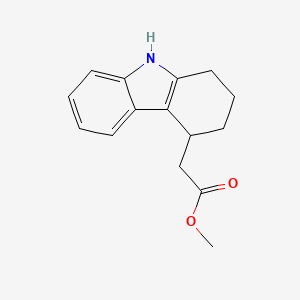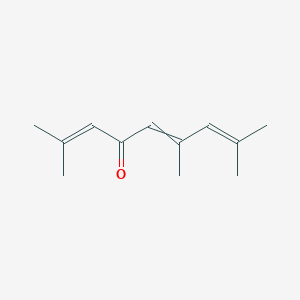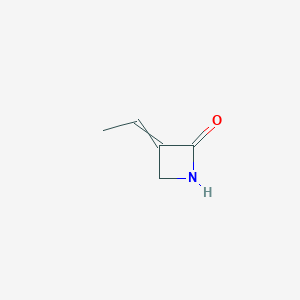
3-Ethylideneazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylideneazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidinone ring with an ethylidene substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylideneazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylidene derivatives with azetidinone precursors in the presence of a base. For instance, the reaction of ethylidene malonate with azetidinone under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient cyclization and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylideneazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include this compound oxides or ketones.
Reduction: The major product is 3-ethylazetidin-2-one.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethylideneazetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-ethylideneazetidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Azetidin-2-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.
3-Methylideneazetidin-2-one: Features a methylidene group instead of an ethylidene group, affecting its chemical properties and reactivity.
3-Phenylideneazetidin-2-one:
Uniqueness: 3-Ethylideneazetidin-2-one is unique due to its specific ethylidene substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
113385-83-4 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
3-ethylideneazetidin-2-one |
InChI |
InChI=1S/C5H7NO/c1-2-4-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
Clave InChI |
JZZAQIAMLCIJQP-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


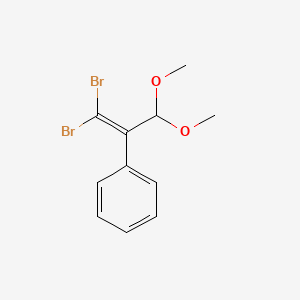

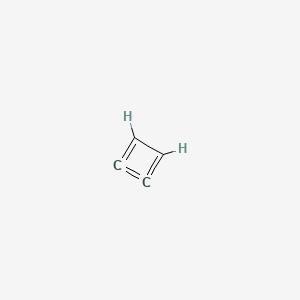




![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
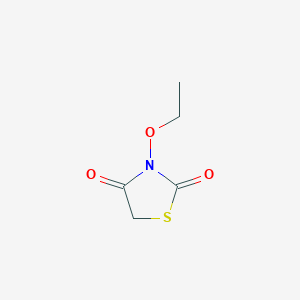
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)

